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Introduction

2-Chloro-6-ethoxy-3-phenylquinoline is a substituted quinoline, a heterocyclic scaffold of
significant interest in medicinal chemistry and materials science. Quinoline derivatives are
known for a wide range of biological activities, making their synthesis and characterization a
crucial aspect of drug discovery and development. Accurate structural elucidation and purity
assessment are paramount, and for this, a multi-faceted spectroscopic approach is
indispensable. This guide provides a comprehensive analysis of the core spectroscopic data for
2-Chloro-6-ethoxy-3-phenylquinoline, offering insights into its tH NMR, 3C NMR, Mass
Spectrometry (MS), and Infrared (IR) profiles. The causality behind spectral features is
explained to provide researchers, scientists, and drug development professionals with a robust
framework for identifying and characterizing this molecule.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting
spectroscopic data. The key identifiers and properties for 2-Chloro-6-ethoxy-3-
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phenylquinoline are summarized below.

Property Value Source
CAS Number 1031928-18-3

Molecular Formula C17H14CINO [1]
Molecular Weight 283.75 g/mol

Monoisotopic Mass 283.0764 Da [1]

CCOclcce2ne(Clhyc(cc2cl)-

SMILES String 3 3
c3cccecc

Structural Elucidation via Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures of 2-Chloro-6-ethoxy-3-
phenylquinoline. While direct experimental spectra for this specific compound are not widely
published, the following data are predicted based on established principles and analysis of
structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Proton NMR (*H NMR) provides information on the number of distinct proton environments and
their neighboring protons. The electron-donating ethoxy group and the anisotropic effects of the
phenyl and quinoline ring systems significantly influence the chemical shifts.

Predicted *H NMR Spectral Data (500 MHz, CDCIs)
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Proton
Assignment

H-5

Predicted
Chemical Shift

(3, ppm)

8.0-8.2

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

J=9.0 Hz

Rationale

Deshielded
proton on the
quinoline ring,
ortho to the
nitrogen.

H-7

73-75

dd

J=9.0,25Hz

Coupled to both
H-5 and H-8.

7.1-73

J=25Hz

Meta-coupled to
H-7, influenced

by the adjacent

ethoxy group.

H-4

79-8.1

Singlet due to
the absence of

adjacent protons.

Phenyl H (ortho)

76-7.8

Influenced by
proximity to the
quinoline ring
and C-Cl bond.

Phenyl H (meta,

para)

74-7.6

Overlapping
multiplets for the
remaining phenyl

protons.

-OCH2CHs

41-4.3

J=7.0Hz

Methylene
protons of the
ethoxy group,
split by the

methyl protons.
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| -OCH2CHs | 1.4-1.6|t|J=7.0 Hz | Methyl protons of the ethoxy group, split by the

methylene protons. |
Caption: Molecular structure of 2-Chloro-6-ethoxy-3-phenylquinoline.

Carbon NMR (*3C NMR) is used to determine the number of non-equivalent carbon atoms. The
chemical shifts are indicative of the electronic environment of each carbon.

Predicted 3C NMR Spectral Data (125 MHz, CDCIs)
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Carbon Assignment

Predicted Chemical Shift
(6, ppm)

Rationale

Carbon bearing the

C-2 158 - 162 chlorine atom,
significantly deshielded.
Quaternary carbon attached to
C-3 135-138
the phenyl group.
C-4 128 - 132 Aromatic CH.
uaternary carbon at the rin
C-4a 146 - 149 Q . Y ’
junction.
C-5 130 - 133 Aromatic CH.
Carbon attached to the
C-6 155 - 158 electron-donating ethoxy
group.
C-7 122 - 125 Aromatic CH.
Aromatic CH, shielded by the
C-8 105 - 108
ethoxy group.
uaternary carbon at the rin
C-8a 125-128 Q ) y. ) J
junction, adjacent to nitrogen.
Quaternary carbon of the
Phenyl C (ipso) 138 - 141 phenyl ring attached to the
quinoline.
Overlapping signals for the
Phenyl C (ortho, meta, para) 127 - 130 o
remaining phenyl carbons.
Methylene carbon of the
-OCH2CHs 63 - 66

ethoxy group.

-OCH2CHs | 14 - 16 | Methyl carbon of the ethoxy group. |
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,
offers further structural confirmation. For 2-Chloro-6-ethoxy-3-phenylquinoline, the presence
of a chlorine atom is a key diagnostic feature due to its isotopic distribution (3>CI:3’Cl = 3:1).

Predicted Mass Spectrometry Data

lon/Adduct Predicted m/z
[M]+ 283.07585
[M+H]* 284.08368
[M+NaJ* 306.06562

| [M+K]*+ | 322.03956 |
Data predicted using advanced algorithms.[1]

A prominent M+2 peak at approximately one-third the intensity of the molecular ion peak is
expected, confirming the presence of a single chlorine atom.

[M-C2H4]+.
m/z = 255/257

- C2H4 (ethylene)

[C17H14CINO]+.
m/z = 283/285

[M-C2H50]+.
m/z = 238/240

[M-CIJ+.
miz = 248

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathway.
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Infrared (IR) Spectroscopy: Functional Group
Identification

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule
based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm~2) Vibration Type Functional Group

Aromatic (Quinoline,

3100 - 3000 C-H stretch

Phenyl)
2980 - 2850 C-H stretch Aliphatic (Ethoxy)
1620 - 1580 C=C / C=N stretch Aromatic Rings
1250 - 1200 C-O stretch Aryl Ether

| 850 - 750 | C-Cl stretch | Aryl Halide |

The spectrum is expected to be complex in the fingerprint region (below 1500 cm~1) due to the
various bending vibrations of the substituted aromatic system.

Generalized Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental procedures are
essential.

NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-6-ethoxy-3-phenylquinoline in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane
(TMS) in a 5 mm NMR tube.[2]

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a
standard 30° pulse width, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for
adequate signal-to-noise.[2]
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e 13C NMR Acquisition: On the same instrument, acquire the 3C spectrum. A relaxation delay
of 2-5 seconds and a higher number of scans (e.g., 1024-4096) are typically required to
obtain a good signal-to-noise ratio.[2]

Mass Spectrometry (High-Resolution)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

o Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or
Orbitrap) using electrospray ionization (ESI) in positive ion mode. Scan a mass range that
encompasses the expected molecular weight (e.g., m/z 100-500).

IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer over a range of 4000-400 cm~1. Acquire a background spectrum of the clean
ATR crystal for correction.[2]
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Synthesis & Purification

Chemical Synthesis

:

Purification
(Recrystallization/Chromatography)

Spectroscopic Analysis

NMR (1H, 13C) Mass Spectrometry (HRMS) IR (ATR-FTIR)
ata Inteipretatio

Spectral Interpretation

Structure & Purity Confirmation

Click to download full resolution via product page

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a powerful and self-
validating system for the structural confirmation of 2-Chloro-6-ethoxy-3-phenylquinoline. The
combination of *H and 3C NMR maps the complete carbon-hydrogen framework, while high-
resolution mass spectrometry confirms the elemental composition and molecular weight, with
the characteristic isotopic pattern of chlorine serving as a crucial validation point. Infrared
spectroscopy corroborates the presence of key functional groups. Together, these techniques

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1486429?utm_src=pdf-body-img
https://www.benchchem.com/product/b1486429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

provide an unambiguous fingerprint of the molecule, essential for quality control, reaction
monitoring, and further investigation in drug development and chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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